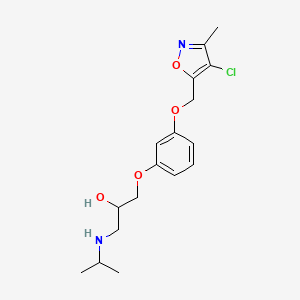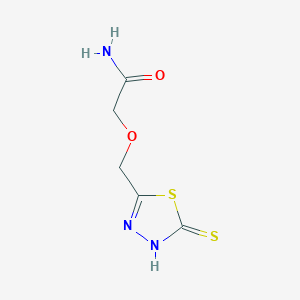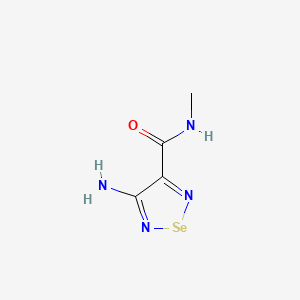![molecular formula C13H22OS2 B12918441 3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan CAS No. 61329-58-6](/img/structure/B12918441.png)
3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Isobutylthio)-2-((isobutylthio)methyl)furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isobutylthio)-2-((isobutylthio)methyl)furan can be achieved through various synthetic routes. One common method involves the reaction of furan derivatives with isobutylthiol in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions. For example, the use of gold catalysts has been reported to facilitate the addition of nucleophiles to carbon–carbon multiple bonds, which can be applied to the synthesis of complex furans .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Isobutylthio)-2-((isobutylthio)methyl)furan can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The isobutylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Isobutylthio)-2-((isobutylthio)methyl)furan has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and organic electronics
Mecanismo De Acción
The mechanism of action of 3-(Isobutylthio)-2-((isobutylthio)methyl)furan involves its interaction with specific molecular targets and pathways. The compound’s isobutylthio groups can participate in various chemical reactions, influencing its biological activity. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to
Propiedades
Número CAS |
61329-58-6 |
|---|---|
Fórmula molecular |
C13H22OS2 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
3-(2-methylpropylsulfanyl)-2-(2-methylpropylsulfanylmethyl)furan |
InChI |
InChI=1S/C13H22OS2/c1-10(2)7-15-9-12-13(5-6-14-12)16-8-11(3)4/h5-6,10-11H,7-9H2,1-4H3 |
Clave InChI |
IJABKEILZNAPLK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CSCC1=C(C=CO1)SCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918376.png)





![2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B12918406.png)





![1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile](/img/structure/B12918439.png)

